Phenylferricrocin-iron

説明

特性

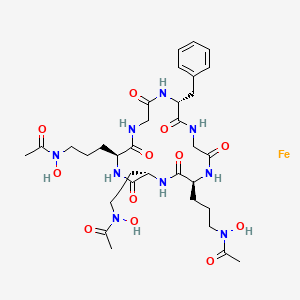

分子式 |

C34H51FeN9O12 |

|---|---|

分子量 |

833.7 g/mol |

IUPAC名 |

N-[3-[(2S,5S,8S,14R)-5,8-bis[3-[acetyl(hydroxy)amino]propyl]-14-benzyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propyl]-N-hydroxyacetamide;iron |

InChI |

InChI=1S/C34H51N9O12.Fe/c1-21(44)41(53)15-7-12-25-31(49)35-20-30(48)38-28(18-24-10-5-4-6-11-24)32(50)36-19-29(47)37-26(13-8-16-42(54)22(2)45)33(51)40-27(34(52)39-25)14-9-17-43(55)23(3)46;/h4-6,10-11,25-28,53-55H,7-9,12-20H2,1-3H3,(H,35,49)(H,36,50)(H,37,47)(H,38,48)(H,39,52)(H,40,51);/t25-,26-,27-,28+;/m0./s1 |

InChIキー |

SJKVBDKBQHKHPK-OVSNALSBSA-N |

異性体SMILES |

CC(=O)N(CCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |

正規SMILES |

CC(=O)N(CCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CCCN(C(=O)C)O)CCCN(C(=O)C)O)O.[Fe] |

製品の起源 |

United States |

準備方法

Ligand Synthesis and Modification

The preparation of this compound begins with the synthesis of the phenyl-substituted siderophore ligand. While no explicit protocols are provided in the cited sources, analogous methods for siderophore derivatization suggest the following steps:

-

Functionalization of ferricrocin precursors : Introducing phenyl groups via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) at specific positions on the siderophore backbone.

-

Protection/deprotection strategies : Temporary blocking of hydroxamate groups during phenyl group installation to prevent undesired side reactions.

-

Purification : Chromatographic techniques (e.g., HPLC with C18 columns) to isolate the phenyl-modified ligand.

Iron Chelation

The ligand is subsequently complexed with Fe³⁺ under controlled conditions:

Procedure :

-

Dissolve the phenylferricrocin ligand in a degassed mixture of methanol and aqueous ammonium acetate (pH 6.5–7.0) to prevent oxidation.

-

Add FeCl₃·6H₂O in a 1:1 molar ratio under inert atmosphere (N₂ or Ar).

-

Stir at 40–50°C for 12–24 hours, monitoring reaction progress via UV-vis spectroscopy (absorption maxima near 450 nm indicative of Fe³⁺-hydroxamate charge-transfer bands).

-

Concentrate the solution under reduced pressure and precipitate the complex by adding diethyl ether.

-

Isolate the product via centrifugation and wash with cold ether to remove unreacted ligand.

Critical Parameters :

-

pH control : Maintaining slightly acidic to neutral pH prevents Fe³⁺ hydrolysis.

-

Oxygen exclusion : Minimizes redox cycling between Fe³⁺ and Fe²⁺.

-

Stoichiometry : Excess ligand ensures complete complexation and reduces free iron concentrations.

Analytical Characterization

Spectroscopic Methods

-

UV-vis Spectroscopy : Confirms successful complexation through shifts in absorption maxima. Ferricrocin derivatives typically exhibit λ<sub>max</sub> at 425–460 nm.

-

Mössbauer Spectroscopy : Provides oxidation state and coordination environment data for the iron center. Quadrupole splitting values of 0.6–0.8 mm/s and isomer shifts of 0.3–0.4 mm/s are characteristic of high-spin Fe³⁺ in octahedral geometry.

-

NMR : Paramagnetic broadening complicates <sup>1</sup>H NMR, but <sup>13</sup>C NMR can resolve ligand framework modifications.

X-ray Fluorescence (XRF)

Recent advancements in XRF permit quantification of iron content in insoluble complexes. In a representative protocol:

-

Immobilize this compound on a solid support (e.g., silica beads).

-

Dry samples in multi-well plates and irradiate with X-rays (10–50 keV).

-

Detect Fe Kα emissions at 6.4 keV, correlating fluorescence intensity with iron concentration via calibration curves.

Challenges and Optimization Strategies

Comparative Analysis with Analogous Ferric Complexes

Industrial and Pharmacological Considerations

Large-scale synthesis necessitates:

化学反応の分析

反応の種類: フェニルフェリクロシン鉄は、次のようないくつかのタイプの化学反応を起こします。

酸化: 鉄の中心は酸化を受ける可能性があり、その酸化状態が変化し、シデロフォアの結合親和性に影響を与えます.

一般的な試薬と条件:

主要な生成物: これらの反応の主な生成物には、質量分析や核磁気共鳴分光法などの技術を使用して分析できる、さまざまな配位子を持つさまざまな鉄錯体が含まれます .

科学的研究の応用

フェニルフェリクロシン鉄は、科学研究で幅広い用途があります。

作用機序

フェニルフェリクロシン鉄は、鉄に結合して細胞膜を介した輸送を促進することによって作用します。 この化合物は、細菌細胞表面の特定の受容体(フェリクロム鉄受容体など)と相互作用し、鉄-シデロフォア複合体の取り込みを仲介します . このプロセスはエネルギー依存性であり、細胞質膜からのエネルギーを輸送システムに結合させるTonBタンパク質が関与します .

6. 類似の化合物との比較

フェニルフェリクロシン鉄は、その特定の構造と鉄に対する高い親和性によりユニークです。 類似の化合物には、次のようなものがあります。

フェリクロシン鉄: 構造は似ていますが、配位子の組成が異なる別のシデロフォア.

エンテロバクチン: 大腸菌が生産する、非常に効率的な鉄キレート化シデロフォア.

デフェリオキサミン: 鉄過剰症の治療に使用される臨床的に使用されるシデロフォア.

類似化合物との比較

Comparison with Structurally Similar Compounds

Iron-Phenanthroline Complexes

Iron(III) complexes with phenanthroline-based ligands, such as [Fe(phen)Cl₃(DMSO)], share structural motifs with Phenylferricrocin-iron, particularly in their use of nitrogen-donor ligands for Fe³⁺ coordination. Key differences include:

- Stability : Phenanthroline complexes exhibit high thermodynamic stability (log β ~ 21 for Fe²⁺-phenanthroline), but their Fe³⁺ analogs may hydrolyze in aqueous media. This compound’s phenyl groups could sterically hinder hydrolysis, improving stability under physiological conditions .

Table 1: Structural Comparison

Hemin and Iron-Porphyrin Complexes

Hemin (ferriprotoporphyrin IX chloride) is a naturally occurring Fe³⁺-porphyrin complex critical for oxygen transport. Comparatively:

- Functionality : Hemin’s porphyrin ring enables reversible oxygen binding, whereas this compound’s synthetic ligand may prioritize iron storage or targeted release .

- Bioavailability : Hemin is absorbed via heme carrier protein 1 (HCP1), while synthetic complexes like this compound might rely on passive diffusion or endocytosis, affecting therapeutic efficiency .

Comparison with Functionally Similar Compounds

Polysaccharide-Iron Complexes

Polysaccharide-iron complexes (e.g., Niferex®) are oral supplements where iron is non-covalently bound to carbohydrate polymers. Key contrasts:

- Molecular Weight : Polysaccharide complexes (MW ~ 150–300 kDa) are larger than this compound, likely affecting renal clearance and tissue penetration .

- Iron Release : Polysaccharide complexes release iron gradually in the intestine, whereas this compound’s release kinetics depend on ligand degradation or redox activity .

Table 2: Functional Comparison

Prussian Blue (Ferric Hexacyanoferrate)

Prussian blue, an Fe³⁺-Fe²⁺ cyanide complex, is used to treat heavy metal poisoning. Unlike this compound:

Key Research Findings and Contradictions

- Solubility vs. Efficacy : Soluble iron compounds (e.g., ferric ammonium citrate) show superior absorption vs. insoluble forms (e.g., ferric oxide) . This compound’s lipophilicity may enhance cellular uptake but reduce aqueous solubility, necessitating formulation optimizations .

- Iron Content : Phycomyces ferritin has half the iron content per molecule vs. horse ferritin, highlighting how ligand design impacts iron storage capacity. This compound’s ligand could similarly modulate iron loading .

Q & A

Basic Research Questions

Q. What established methodologies are used to synthesize Phenylferlicrocin-iron, and how can purity be validated?

- Answer : Synthesis typically involves ligand-exchange reactions between phenylferric compounds and iron chelators under controlled pH and temperature. Purity validation requires a combination of analytical techniques:

- High-Performance Liquid Chromatography (HPLC) for assessing chemical homogeneity.

- Mass Spectrometry (MS) to confirm molecular weight and isotopic patterns.

- Elemental Analysis to verify iron-to-ligand stoichiometry.

- UV-Vis Spectroscopy to monitor characteristic absorption bands (e.g., 420 nm for iron coordination) .

Q. How do researchers determine the stability of Phenylferricrocin-iron under varying physiological conditions?

- Answer : Stability studies employ:

- pH Titration Experiments to assess structural integrity across pH 2–8.

- Thermogravimetric Analysis (TGA) for thermal stability.

- Kinetic Studies using stopped-flow spectrophotometry to quantify degradation rates in simulated biological fluids (e.g., plasma, lysosomal buffers) .

Q. What spectroscopic techniques are critical for characterizing this compound’s coordination geometry?

- Answer :

- Mössbauer Spectroscopy to determine iron oxidation states and ligand-field symmetry.

- Electron Paramagnetic Resonance (EPR) for identifying paramagnetic centers.

- X-ray Absorption Spectroscopy (XAS) to resolve bond lengths and angles in the iron-ligand complex .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be resolved (e.g., conflicting EPR and XAS results)?

- Answer : Contradictions often arise from sample heterogeneity or measurement artifacts. Mitigation strategies include:

- Cross-Validation : Replicate experiments using independent methods (e.g., pairing EPR with magnetic susceptibility measurements).

- Sample Purity Reassessment : Use HPLC-MS to rule out impurities affecting spectral baselines.

- Collaborative Analysis : Engage interdisciplinary teams to reconcile discrepancies (e.g., crystallographers and spectroscopists) .

Q. What frameworks (e.g., PICOT, FINER) are suitable for designing studies on this compound’s bioactivity?

- Answer :

- PICOT Framework :

- Population : Cell lines or animal models with iron dysregulation.

- Intervention : Dose-response studies of this compound.

- Comparison : Existing iron chelators (e.g., deferoxamine).

- Outcome : Metrics like iron mobilization efficiency or cytotoxicity.

- Time : Acute (24–72 hr) vs. chronic (weeks) exposure .

- FINER Criteria : Ensure the study is feasible (lab resources), novel (unexplored chelation mechanisms), and ethically compliant (e.g., minimizing animal use) .

Q. How should researchers address reproducibility challenges in this compound synthesis across labs?

- Answer : Adopt standardized protocols aligned with the Beilstein Journal’s guidelines:

- Detailed Metadata : Document batch-specific variables (e.g., solvent purity, stirring rates).

- Open-Source Repositories : Share raw spectral data and crystallographic files via platforms like Zenodo.

- Inter-Lab Calibration : Use reference samples to validate instrumentation accuracy .

Q. What systematic review methodologies are applicable to consolidate fragmented data on this compound’s redox behavior?

- Answer : Follow the Cochrane Handbook’s PRISMA framework:

- Search Strategy : Keywords like “this compound AND redox dynamics” across PubMed, Scopus, and specialized databases.

- Data Extraction : Tabulate redox potentials, experimental conditions, and measurement techniques from eligible studies.

- Risk of Bias Assessment : Evaluate methodological rigor (e.g., blinding in kinetic assays) .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。